3,3-Difluorocyclohexanecarbaldehyde

Description

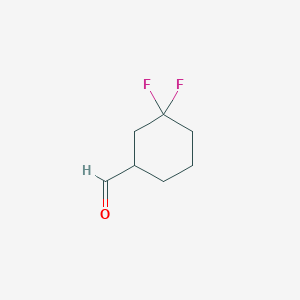

3,3-Difluorocyclohexanecarbaldehyde is a fluorinated cyclohexane derivative featuring two fluorine atoms at the 3-position of the cyclohexane ring and a carbaldehyde functional group. Fluorinated aldehydes like this are often explored in medicinal chemistry and materials science due to the influence of fluorine on electronic properties, metabolic stability, and lipophilicity.

Properties

IUPAC Name |

3,3-difluorocyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)3-1-2-6(4-7)5-10/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNJENYWJGTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374657-55-2 | |

| Record name | 3,3-difluorocyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the direct fluorination of cyclohexanecarbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 3,3-Difluorocyclohexanecarboxylic acid.

Reduction: 3,3-Difluorocyclohexanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorocyclohexanecarbaldehyde is used in various scientific research applications, including:

Organic Chemistry: As a building block for the synthesis of more complex molecules.

Pharmaceuticals: In the development of new drugs and therapeutic agents.

Material Science: As a precursor for the synthesis of fluorinated polymers and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexanecarbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug or therapeutic agent it is part of. The molecular targets and pathways involved would vary accordingly .

Comparison with Similar Compounds

Key Observations :

- Functional Group : Carboxylic acids (e.g., 4,4-Difluorocyclohexanecarboxylic acid) exhibit higher polarity and hydrogen-bonding capacity than aldehydes, influencing their biological and environmental behavior.

- Substituent Effects : Replacing difluoro with trifluoromethyl (as in 3-(trifluoromethyl)cyclohexane-1-carbaldehyde) increases steric bulk and electron-withdrawing effects, which may alter metabolic stability or binding affinity in drug design.

Environmental and Health Impact

While direct data for 3,3-Difluorocyclohexanecarbaldehyde are unavailable, environmental exposure limits (ESLs) for structurally related aldehydes provide context:

| Compound Name | Short-Term ESL (µg/m³) | Long-Term ESL (µg/m³) | Basis of ESL |

|---|---|---|---|

| Cyclohexane dicarboxaldehyde (1,3-) | 10 | Not listed | Health risks |

| Cyclohexane dicarboxaldehyde (1,4-) | 100 | 10 | Health risks |

Implications :

- Aldehyde-containing compounds generally exhibit higher toxicity thresholds compared to their carboxylic acid counterparts, as seen in cyclohexane dicarboxaldehydes.

Reactivity and Stability

- Thermal Decomposition : Fluorinated aldehydes may decompose under high heat to release CO and CO2, similar to other carbonyl compounds.

- Hydrolytic Stability: The electron-withdrawing effect of fluorine could stabilize the aldehyde group against nucleophilic attack, enhancing shelf-life compared to non-fluorinated analogs.

Biological Activity

3,3-Difluorocyclohexanecarbaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability, making them valuable in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and case studies highlighting its applications.

- Chemical Formula : CHFO

- Molecular Weight : 150.15 g/mol

- Structure : The compound features a cyclohexane ring with two fluorine substituents and an aldehyde functional group.

The biological activity of this compound is primarily attributed to its aldehyde and fluorine functional groups. The aldehyde group can participate in nucleophilic reactions, forming covalent bonds with various biological targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity due to their electronegative nature, which can influence the electronic properties of the molecule.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Similar fluorinated compounds have shown potential as antiviral agents. For instance, studies on related difluorinated nucleosides have demonstrated efficacy against hepatitis C virus (HCV), suggesting that this compound may possess similar properties.

- Antitumor Activity : Fluorinated compounds are often explored for their anticancer potential. Preliminary studies suggest that variations of cyclohexane derivatives can inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound's ability to form covalent bonds with enzyme active sites may lead to inhibition of key metabolic pathways, a common mechanism for many drug candidates.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Cyclohexanone is often used as a precursor.

- Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination using reagents such as XeF.

- Aldehyde Formation : Conversion to the aldehyde can be performed through oxidation reactions.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiviral activity against HCV | The compound exhibited comparable activity to existing antiviral drugs, indicating potential for further development. |

| Study 2 | Assess enzyme inhibition | Demonstrated effective inhibition of key metabolic enzymes involved in cancer progression, suggesting a pathway for therapeutic use. |

| Study 3 | Investigate pharmacokinetics | Fluorination improved metabolic stability compared to non-fluorinated analogs, enhancing bioavailability in vivo. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.